Trh-gly

TSH release TRH precursor potency comparison

TRH-Gly is the direct biosynthetic precursor for PAM activity assays. As a low-potency comparator (0.41–0.45% of TRH bioactivity), it is essential for quantifying structure-activity relationships of novel TRH analogs. It serves as a tissue-specific precursor marker due to distinct TRH-Gly/TRH ratios. Do not substitute with TRH or analogs for enzymatic studies.

Molecular Formula C18H24N6O6
Molecular Weight 420.4 g/mol
CAS No. 85344-77-0
Cat. No. B1295233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrh-gly
CAS85344-77-0
SynonymsGly-thyrotropin-releasing hormone
pGlu-His-Pro-Gly
pGlu-His-Pro-GlyOH
pyroglutamyl-histidyl-prolyl-glycine
thyrotropin-releasing hormone, Gly
thyrotropin-releasing hormone, glycine
TRH, Gly
TRH-Gly
Molecular FormulaC18H24N6O6
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)O
InChIInChI=1S/C18H24N6O6/c25-14-4-3-11(22-14)16(28)23-12(6-10-7-19-9-21-10)18(30)24-5-1-2-13(24)17(29)20-8-15(26)27/h7,9,11-13H,1-6,8H2,(H,19,21)(H,20,29)(H,22,25)(H,23,28)(H,26,27)/t11-,12-,13-/m0/s1
InChIKeyCSVCLHYFVGHUCM-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thyrotropin-Releasing Hormone, Gly (TRH-Gly) CAS 85344-77-0: Biosynthetic Precursor for TSH/Prolactin Release Studies


Thyrotropin-releasing hormone, Gly (TRH-Gly, pGlu-His-Pro-Gly, CAS 85344-77-0) is the immediate biosynthetic precursor of the endogenous tripeptide thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2) [1]. It serves as the substrate for the α-amidating enzyme (peptidylglycine α-amidating monooxygenase, PAM) which cleaves the C-terminal glycine to yield the bioactive TRH amide [2]. TRH-Gly exhibits weak but measurable intrinsic activity at TRH receptors, stimulating the release of thyrotropin (TSH) and prolactin both in vivo and in vitro, albeit with substantially lower potency than TRH itself [3]. As a research tool, it is employed in endocrinology and neuroscience to dissect the enzymatic processing of pro-TRH, investigate tissue-specific TRH biosynthesis, and serve as a low-potency comparator in structure-activity relationship (SAR) studies of TRH analogs [4].

Why TRH-Gly Cannot Be Interchanged with TRH or Other Analogs in Research Assays


Procurement substitution between TRH-Gly (CAS 85344-77-0) and other TRH-related peptides (e.g., TRH, taltirelin, MK-771, CG3703, or other modified analogs) is scientifically unsound due to fundamental differences in receptor binding affinity, intrinsic potency, metabolic conversion pathways, and tissue-specific distribution [1]. Unlike the fully active C-terminal amide TRH, TRH-Gly is an intermediate precursor that requires enzymatic α-amidation to become fully bioactive, resulting in a 170- to 400-fold lower potency for TSH/prolactin release [2]. Substitution can therefore lead to erroneous quantitative conclusions in enzyme activity assays, misleading SAR interpretations, and invalid cross-study comparisons. Furthermore, the distinct tissue distribution profile of TRH-Gly, with markedly higher serum and extraneural concentrations, underscores its unique role as a biosynthetic marker rather than a direct functional agonist [3]. Experimental designs that interchange these compounds without accounting for these quantifiable differences will produce data that cannot be reliably interpreted within established TRH biosynthetic or pharmacodynamic models.

Quantitative Differentiation: TRH-Gly (CAS 85344-77-0) Performance vs. TRH and Key Analogs


TSH Release Potency: TRH-Gly is >250-Fold Less Potent than TRH Following Intracisternal Administration

In urethane-anesthetized male Sprague-Dawley rats, the relative potency of intracisternally (IC) administered TRH-Gly for stimulating TSH release is only 0.042% of that of IC TRH. This extremely low potency, measured by specific radioimmunoassay, directly correlates with the measured rate of IC α-amidation conversion to TRH. In contrast, a structurally unrelated TRH analog like MeTRH exhibits significantly higher potency than TRH itself in receptor binding assays [1].

TSH release TRH precursor potency comparison intracisternal

TSH Release Potency: TRH-Gly is >600-Fold Less Potent than TRH Following Intravenous Administration

Following intravenous (intracardiac, IK) administration in rats, TRH-Gly's relative potency for TSH release is 0.16% of that of TRH. This ~625-fold difference in potency (1 / 0.0016) is quantitatively consistent with the measured rate of its intravascular conversion to TRH. Another study reported the stimulatory activity of TRH-Gly for TSH and prolactin release was 170- to 400-times less potent than TRH [1]. This contrasts sharply with metabolically stabilized TRH analogs like RX77368 or MK-771, which retain high potency and exhibit enhanced CNS activity [2].

TSH release intravenous TRH precursor potency

In Vitro Receptor Cross-Reactivity: TRH-Gly Exhibits 0.45% of TRH's Binding Affinity for Pituitary TRH Receptors

In vitro studies using GH3 rat anterior pituitary tumor cells demonstrate that TRH-Gly cross-reacts with TRH plasma membrane receptors with an affinity that is only 0.45% of that observed for TRH itself [1]. The in vitro potency for stimulating prolactin release from these same GH3 cells in response to TRH-Gly was measured at 0.41% of that for TRH [2]. This low intrinsic activity is consistent with its precursor status and differs substantially from metabolically stabilized TRH analogs that can exhibit selective or potent activation of TRH receptor subtypes [3].

receptor binding cross-reactivity GH3 cells TRH receptor

Tissue Distribution Profile: TRH-Gly Exhibits a 66-Fold Higher Ratio than TRH in Prostate Tissue

Immunoreactive TRH-Gly and TRH were measured in adult rat tissues using specific RIAs. In neural tissues, the mean ratio of TRH-Gly/TRH concentrations was less than 1, with the lowest ratio (0.04) observed in the hypothalamus, indicating highly efficient conversion of precursor to active hormone. In stark contrast, extraneural tissues showed significantly higher ratios, with the highest mean ratio of 66 observed in the prostate gland [1]. Mean TRH-Gly concentrations were 76.5 pg/ml in serum and 83.3 pg/mg tissue in prostate, whereas TRH levels in the same tissues were substantially lower [1]. This contrasts with the distribution of TRH itself, which is concentrated primarily in neural tissues (e.g., 126 pg/mg in hypothalamus) [1].

tissue distribution precursor peptide TRH-Gly/TRH ratio biosynthesis

Primary Research Applications for TRH-Gly (CAS 85344-77-0) Based on Quantitative Evidence


Enzymatic α-Amidation Assays: Quantifying PAM Activity and Conversion Kinetics

TRH-Gly serves as the canonical substrate for peptidylglycine α-amidating monooxygenase (PAM) activity assays. Researchers use TRH-Gly to measure the rate of C-terminal amidation in vitro or ex vivo. The quantitative data from Section 3 demonstrate that TRH-Gly's in vivo potency for TSH release (0.042% IC; 0.16% IK) is directly proportional to its measured conversion rate to TRH . This makes TRH-Gly the appropriate compound for studying the rate-limiting step in TRH biosynthesis, a function that TRH or its amidated analogs cannot perform. Substitution with TRH would invalidate the assay, as it bypasses the enzymatic step entirely. Substitution with a stabilized TRH analog like taltirelin or MK-771 would introduce irrelevant pharmacokinetic and receptor-binding profiles, confounding results .

Tissue-Specific Biosynthesis Studies: Mapping TRH Processing Pathways

The marked difference in the TRH-Gly/TRH ratio between neural (e.g., hypothalamus ratio = 0.04) and extraneural (e.g., prostate ratio = 66) tissues provides a quantitative metric for assessing tissue-specific processing efficiency of pro-TRH . Researchers can procure TRH-Gly to use as an analytical standard in RIA or LC-MS/MS methods for quantifying endogenous precursor levels. This allows for the study of differential regulation of TRH biosynthesis in various physiological and pathological states. Using TRH or a potent analog for this purpose would be ineffective, as their tissue distribution and concentration profiles differ fundamentally, and they do not serve as markers for the unprocessed precursor pool. This application is specifically enabled by TRH-Gly's unique position in the biosynthetic pathway.

Structure-Activity Relationship (SAR) Benchmarking: A Low-Potency Baseline for TRH Analog Development

In the development of novel, metabolically stable TRH analogs with selective receptor subtype activation, TRH-Gly provides an essential low-potency baseline comparator. As shown in Section 3, TRH-Gly's receptor cross-reactivity is only 0.45% of TRH's, and its in vitro prolactin release potency is 0.41% . This quantifies the effect of an unmodified C-terminal glycine extension on bioactivity. Medicinal chemists and pharmacologists can use TRH-Gly in parallel assays with their novel analogs to benchmark the gain in potency achieved through specific structural modifications (e.g., substitution of pyroglutamic acid, histidine modification, or C-terminal amidation). Interchanging TRH-Gly with a high-potency analog like MeTRH or RX77368 would eliminate this crucial low-activity reference point, making it impossible to accurately quantify the structure-activity relationship for C-terminal modifications .

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